molecular formula C20H20FN3OS2 B2356637 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-51-4

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2356637
CAS No.: 392303-51-4
M. Wt: 401.52
InChI Key: GVAQSQKMLZIOSN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a tert-butyl group, a fluorobenzyl thioether, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Thioether: This step involves the nucleophilic substitution of a fluorobenzyl halide with the thiadiazole intermediate.

    Attachment of the Benzamide Group: The final step involves the acylation of the thiadiazole derivative with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-(tert-butyl)-N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(tert-butyl)-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to certain biological targets.

Properties

IUPAC Name

4-tert-butyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS2/c1-20(2,3)15-9-7-14(8-10-15)17(25)22-18-23-24-19(27-18)26-12-13-5-4-6-16(21)11-13/h4-11H,12H2,1-3H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAQSQKMLZIOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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